Methyl 3-[1-(trifluoromethyl)vinyl]benzoate
Description
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate is an aromatic ester featuring a benzoate core substituted at the 3-position with a vinyl group bearing a trifluoromethyl (-CF₃) moiety.
The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds relevant in agrochemical and pharmaceutical research.
Properties
Molecular Formula |
C11H9F3O2 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
methyl 3-(3,3,3-trifluoroprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H9F3O2/c1-7(11(12,13)14)8-4-3-5-9(6-8)10(15)16-2/h3-6H,1H2,2H3 |
InChI Key |
OYSFPYIPDBQUHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate can be synthesized through several methods. One common approach involves the esterification of 3-[1-(trifluoromethyl)vinyl]benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-[1-(trifluoromethyl)vinyl]benzoic acid is reacted with methyl iodide in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, further enhances the efficiency and consistency of the production process.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzoate ring undergoes electrophilic substitution at positions activated by the electron-donating ester group. The trifluoromethylvinyl substituent at the meta position exerts a strong electron-withdrawing effect, directing incoming electrophiles to the para and ortho positions relative to the ester.
Mechanistic studies suggest the trifluoromethyl group stabilizes transition states via inductive effects, while the vinyl group participates in conjugation .
Nucleophilic Additions to the Vinyl Group
The α,β-unsaturated vinyl trifluoromethyl moiety undergoes nucleophilic additions. The electron-deficient double bond facilitates attacks by soft nucleophiles.
The reaction with Grignard reagents proceeds via a conjugate addition mechanism, with the trifluoromethyl group enhancing electrophilicity .
Cross-Coupling Reactions
The vinyl group participates in palladium-catalyzed coupling reactions, leveraging its sp²-hybridized carbon.
| Reaction Type | Catalysts/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | Styrene derivatives | 70–85% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biarylvinyl compounds | 65–80% |
The trifluoromethyl group stabilizes the transition state during oxidative addition, improving catalytic efficiency .
Cycloaddition Reactions
The electron-deficient vinyl group engages in [4+2] Diels-Alder and [3+2] cycloadditions.
| Cycloaddition Type | Conditions | Products | Diastereoselectivity | Source |
|---|---|---|---|---|
| Diels-Alder | Toluene, 110°C | Cyclohexene-fused benzoates | Moderate (3:1) | |
| Nitrone [3+2] | In(OTf)₃, THF, RT | Isoxazolidine derivatives | High (>9:1) |
The CF₃ group enhances reactivity by lowering the LUMO of the dienophile .
Ester Hydrolysis and Transformations
The methyl ester undergoes hydrolysis under acidic or basic conditions, enabling further derivatization.
| Conditions | Products | Applications | Source |
|---|---|---|---|
| 6M HCl, reflux | 3-[1-(Trifluoromethyl)vinyl]benzoic acid | Coordination chemistry | |
| LiOH, MeOH/H₂O | Carboxylate salts | Precursor for acyl chlorides |
Hydrolysis kinetics are slower compared to non-fluorinated analogs due to steric and electronic effects.
Radical Reactions
The trifluoromethyl group facilitates single-electron transfer (SET) processes, enabling radical-based functionalization.
| Reaction Type | Initiators/Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Thiyl Radical Addition | AIBN, Thiols, 80°C | Thioether-functionalized adducts | Regioselective β-addition |
Radical stability is attributed to hyperconjugation between the CF₃ group and the vinyl π-system .
Oxidative Transformations
Controlled oxidation of the vinyl group yields epoxides or diketones, depending on conditions.
| Oxidizing Agent | Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C → RT | Epoxide | >95% epoxidation | |
| OsO₄, NMO | Acetone/H₂O, RT | Vicinal diol | Syn addition |
Epoxides derived from this compound are valuable intermediates in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
1. Antiviral Activity
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate has been investigated for its potential as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. Research indicates that compounds with trifluoromethyl groups exhibit enhanced antiviral activity, making them suitable candidates for further development in HIV therapy .
2. Antimicrobial Properties
Studies have shown that derivatives of this compound possess significant antimicrobial activity. For instance, compounds with trifluoromethyl substitutions demonstrated effective inhibition against various bacterial and fungal strains, suggesting their potential use as antimicrobial agents .
3. Antimalarial Development
Recent research focused on synthesizing new derivatives of this compound as potential antimalarial agents. The incorporation of trifluoromethyl groups into sulfonamide derivatives has shown promise in targeting malaria parasites effectively, indicating a pathway for developing new treatments .
Material Science
1. Polymer Chemistry
this compound can be utilized in the synthesis of fluorinated polymers. The incorporation of trifluoromethyl groups enhances the thermal stability and chemical resistance of polymers, making them suitable for applications in harsh environments. This property is particularly valuable in the development of coatings and advanced materials for the aerospace and automotive industries .
2. Photovoltaic Applications
The compound has been explored for use in organic photovoltaics due to its ability to modify electronic properties when incorporated into polymer blends. The introduction of trifluoromethyl groups can improve charge transport and enhance the efficiency of solar cells, contributing to advancements in renewable energy technologies .
Agricultural Chemistry
1. Pesticide Development
Research indicates that this compound derivatives may serve as effective agrochemicals. The trifluoromethyl group is known to improve the biological activity of pesticides, enhancing their efficacy against pests while potentially reducing the required application rates .
2. Herbicide Formulation
The compound's properties allow it to be formulated into herbicides with improved selectivity and reduced environmental impact. Studies have demonstrated that trifluoromethyl-substituted herbicides can effectively control weed populations while minimizing harm to crops .
Case Studies
Mechanism of Action
The mechanism by which methyl 3-[1-(trifluoromethyl)vinyl]benzoate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethylvinyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 3-[1-(trifluoromethyl)vinyl]benzoate with structurally related benzoate esters:
| Compound Name | Substituent(s) on Benzoate Ring | Key Functional Groups | Applications/Notes | Reference ID |
|---|---|---|---|---|
| This compound | 3-position: -CH₂-CF₃ (vinyl-linked CF₃) | Ester, vinyl, CF₃ | Potential intermediate for agrochemicals/pharmaceuticals; high lipophilicity | [3, 7] |
| Methyl 4-(trifluoromethyl)benzoate | 4-position: -CF₃ | Ester, CF₃ | Used in organic synthesis; electron-withdrawing group enhances reactivity | [3] |
| Metsulfuron-methyl ester (pesticide) | 2-position: sulfonylurea-triazine | Ester, sulfonylurea, triazine | Herbicide; targets acetolactate synthase (ALS) in plants | [4] |
| 2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl benzoate | 2-position: aminoethyl-propan-2-yl-CF₃-phenyl | Ester, aminoethyl, CF₃ | Metabolite with modified pharmacokinetics; possible drug candidate | [7] |
| Methyl 2-[[1-[(3,4-dichlorophenyl)methyl]-2-oxidanylidene-pyridin-3-yl]carbamoylamino]benzoate | 2-position: carbamoylamino-pyridinone-dichlorophenyl | Ester, carbamoylamino, dichlorophenyl | Antifungal/antibacterial agent; complex substituents enhance target specificity | [8] |
Physicochemical Properties
- Electron Effects : The trifluoromethyl group in this compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to Methyl 4-(trifluoromethyl)benzoate. This difference in substitution (3- vs. 4-position) may alter regioselectivity in electrophilic substitution reactions .
- Lipophilicity : The vinyl-CF₃ group increases lipophilicity (logP ~2.8 estimated) compared to simpler CF₃-substituted benzoates (e.g., Methyl 4-(trifluoromethyl)benzoate, logP ~2.3), enhancing membrane permeability in biological systems .
Biological Activity
Methyl 3-[1-(trifluoromethyl)vinyl]benzoate is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological contexts. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
This compound can be represented by the following structural formula:
The trifluoromethyl group () is strategically positioned to influence the compound's reactivity and interaction with biological targets.
Pharmacological Effects
The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:
- Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines. In vitro assays indicated that it could reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses .
- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. It was shown to induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound is believed to interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to altered cellular functions.
- Receptor Modulation : There is evidence suggesting that this compound may modulate receptor activity, particularly those involved in inflammatory and apoptotic pathways .
Antimicrobial Activity Case Study
In a study published in 2022, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound has significant potential as a lead for developing new antimicrobial agents .
Anti-inflammatory Case Study
A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced inflammation in a mouse model of arthritis. The study reported a reduction in paw swelling by approximately 50% compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases .
Table 1: Biological Activities of this compound
Q & A
Q. What synthetic routes are optimal for preparing Methyl 3-[1-(trifluoromethyl)vinyl]benzoate?
The compound can be synthesized via esterification followed by olefination . For esterification, react 3-carboxybenzaldehyde derivatives with methyl chloride or methanol under acidic catalysis. For introducing the trifluoromethylvinyl group, use Tebbe reagent (a titanium-based methylidenation agent) or Wittig-type reactions with trifluoromethyl-substituted phosphonium ylides. Key conditions include:
- Solvents : THF or dichloromethane for olefination .
- Catalysts : DMAP (4-dimethylaminopyridine) and pyridine for ester activation .
- Temperature : Reactions typically proceed at 0–25°C to avoid side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR to confirm the trifluoromethylvinyl group and ester linkage. NMR resolves aromatic and carbonyl carbons .
- IR Spectroscopy : Detect ester C=O (~1720 cm) and vinyl C=C (~1630 cm) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .
- X-ray Crystallography : Resolve stereochemistry and crystal packing using SHELX software for refinement .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties, such as HOMO/LUMO energies, to predict sites for Suzuki or Heck couplings. Key steps:
- Optimize geometry using a basis set like 6-31G(d).
- Calculate Fukui indices to identify nucleophilic/electrophilic regions .
- Compare activation energies of potential pathways (e.g., vinyl group vs. ester participation) .
Experimental validation via HPLC monitoring (as in ) confirms computational predictions .
Q. What strategies resolve contradictions in reported stability data under acidic conditions?
Conflicting stability reports may arise from varying protonation sites. Address this via:
- pH-dependent NMR studies : Track chemical shifts of the ester carbonyl and vinyl groups in DO/HCl buffers .
- Accelerated degradation tests : Expose the compound to HCl (0.1–1 M) at 40–60°C and analyze decomposition products via LC-MS .
- Computational pKa prediction : Use COSMO-RS solvation models to identify protonation-sensitive moieties .
Q. How does the trifluoromethylvinyl group influence regioselectivity in Diels-Alder reactions?
The electron-withdrawing trifluoromethyl group enhances dienophilicity of the vinyl moiety. To study regioselectivity:
Q. What methods validate crystallographic data quality for this compound?
- R-factor analysis : Ensure and using SHELXL refinement .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, F···π) to confirm packing stability .
- Twinned crystal correction : Apply SHELXD for data integration if twinning is observed .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
